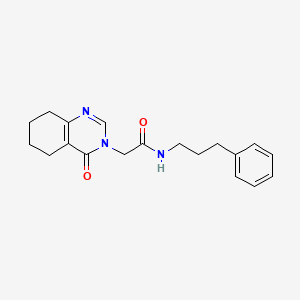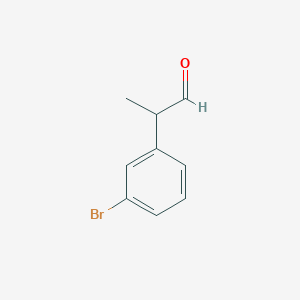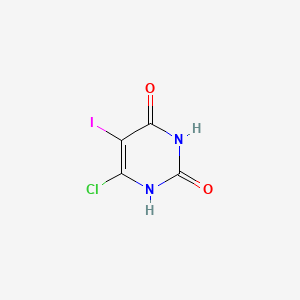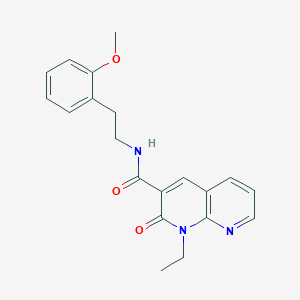
Boc-Hse(Me)-OH
Descripción general
Descripción
Boc-Hse(Me)-OH is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of histidine, an essential amino acid that is involved in various physiological processes. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of Boc-Hse(Me)-OH is not fully understood. However, it is believed to act as a histidine mimetic, meaning that it can mimic the activity of histidine in various physiological processes. This compound has been shown to bind to various proteins, including enzymes and receptors, and modulate their activity. It has also been shown to have antioxidant properties and to scavenge free radicals.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects. It has been shown to have antioxidant properties and to scavenge free radicals. It has also been shown to modulate the activity of various enzymes and receptors, including those involved in inflammation and immune responses. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-Hse(Me)-OH has several advantages for laboratory experiments. It is easy to synthesize and is readily available. It is also stable under various conditions, making it suitable for use in various assays. However, this compound has some limitations. It is relatively expensive compared to other building blocks used in peptide synthesis. It is also not suitable for use in vivo due to its potential toxicity.
Direcciones Futuras
There are several future directions for the research of Boc-Hse(Me)-OH. One area of research is the development of new methods for the synthesis of this compound and its derivatives. This could lead to the development of new building blocks for peptide synthesis and new drugs. Another area of research is the study of the mechanism of action of this compound and its derivatives. This could lead to a better understanding of the physiological processes in which this compound is involved and the development of new drugs for various diseases. Finally, the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease, could be explored further.
Métodos De Síntesis
Boc-Hse(Me)-OH is synthesized using a multistep process that involves the protection and deprotection of various functional groups. The synthesis starts with the protection of the amino group of histidine using a Boc (tert-butoxycarbonyl) group. This is followed by the protection of the imidazole ring using a Trt (trityl) group. The protected histidine is then subjected to a series of reactions that result in the addition of a methyl group to the imidazole ring and the removal of the Trt group. The final step involves the removal of the Boc group, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
Boc-Hse(Me)-OH has been studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of peptide synthesis. This compound is commonly used as a building block in the synthesis of peptides due to its ability to protect the histidine residue during the synthesis process. It has also been studied for its potential applications in drug discovery and development. This compound has been used as a tool to study the structure-activity relationships of various compounds and to develop new drugs.
Propiedades
IUPAC Name |
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXBKRHPHSTADP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209241 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104839-08-9 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104839-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2700117.png)
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2700119.png)
![2-chloro-N-[(isoquinolin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B2700121.png)


![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)



![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700135.png)
![(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2700136.png)